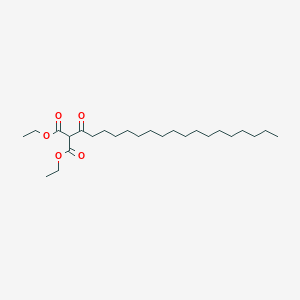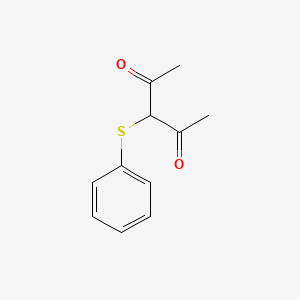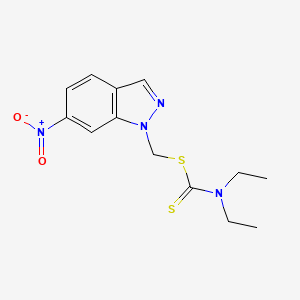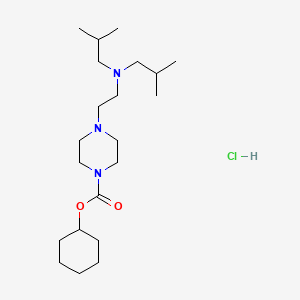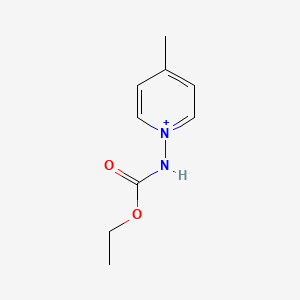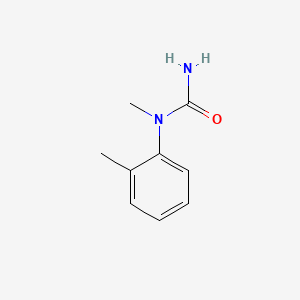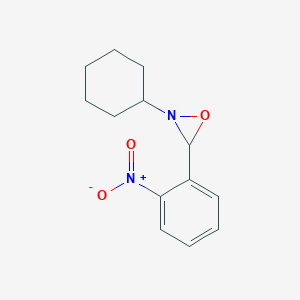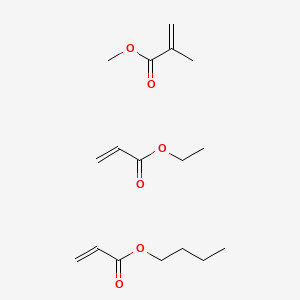
Butyl prop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are organic compounds that belong to the ester family. These compounds are commonly used in various industrial applications due to their unique chemical properties. They are often utilized as monomers in the production of polymers and copolymers, which are essential in the manufacturing of plastics, coatings, adhesives, and other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate typically involves esterification reactions. For instance, butyl prop-2-enoate can be synthesized by the esterification of acrylic acid with n-butanol in the presence of a catalyst such as sulfuric acid. The reaction is followed by neutralization, water washing, alcohol removal, and distillation to obtain the final product .
Industrial Production Methods
Industrial production of these esters often involves large-scale esterification processes. The raw materials, such as acrylic acid and the corresponding alcohols (n-butanol, ethanol, and methanol), are reacted in the presence of catalysts under controlled temperature and pressure conditions. The products are then purified through distillation and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate undergo various chemical reactions, including:
Polymerization: These esters can polymerize to form homopolymers or copolymers.
Hydrolysis: They can be hydrolyzed to produce the corresponding alcohols and acids.
Transesterification: These esters can undergo transesterification reactions to form different esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Polymerization: Polymers and copolymers used in plastics, coatings, and adhesives.
Hydrolysis: Corresponding alcohols (n-butanol, ethanol, methanol) and acids (acrylic acid, methacrylic acid).
Transesterification: Different esters depending on the alcohol used in the reaction.
Scientific Research Applications
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate have various scientific research applications:
Chemistry: Used as monomers in the synthesis of polymers and copolymers.
Biology: Utilized in the development of biomaterials and drug delivery systems.
Medicine: Investigated for their potential use in medical adhesives and coatings for medical devices.
Industry: Employed in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of these esters involves their ability to undergo polymerization and other chemical reactions. The molecular targets and pathways involved depend on the specific application. For instance, in polymerization, the ester groups react with initiators to form long polymer chains. In biological applications, the esters may interact with cellular components to achieve the desired effect .
Comparison with Similar Compounds
Similar Compounds
- Methyl methacrylate
- Ethyl acrylate
- Butyl acrylate
- 2-Hydroxyethyl acrylate
Uniqueness
Butyl prop-2-enoate, ethyl prop-2-enoate, and methyl 2-methylprop-2-enoate are unique due to their specific chemical structures, which impart distinct properties such as reactivity and solubility. These properties make them suitable for specific industrial and research applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
25767-43-5 |
|---|---|
Molecular Formula |
C17H28O6 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
butyl prop-2-enoate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.2C5H8O2/c1-3-5-6-9-7(8)4-2;1-4(2)5(6)7-3;1-3-5(6)7-4-2/h4H,2-3,5-6H2,1H3;1H2,2-3H3;3H,1,4H2,2H3 |
InChI Key |
RQXFWVUFHGHTKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)OC |
physical_description |
Liquid; Dry Powder |
Related CAS |
25767-43-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



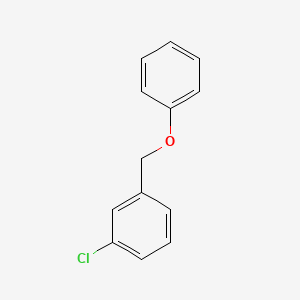
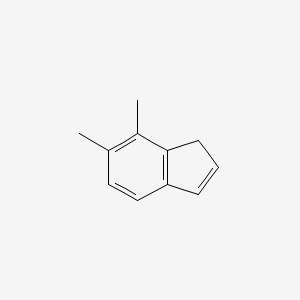
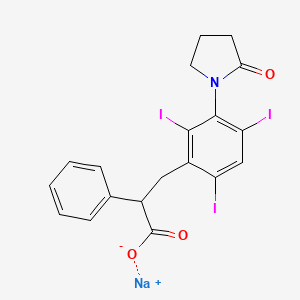
![Tributyl[(pent-2-en-3-yl)oxy]stannane](/img/structure/B14704685.png)
